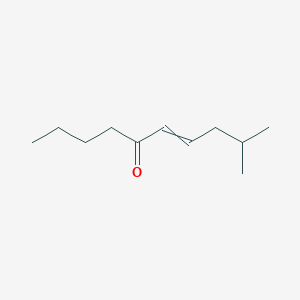

9-Methyldec-6-en-5-one

Description

Contextualization within Branched Unsaturated Ketones

9-Methyldec-6-en-5-one is a prime example of a branched unsaturated ketone. This class of compounds is defined by the presence of a ketone functional group, a carbon-carbon double bond within the carbon skeleton, and at least one branching alkyl group. These structural features impart a unique reactivity profile, making them valuable intermediates in organic synthesis.

The presence of both a ketone and an alkene allows for a variety of chemical transformations. The carbonyl group can undergo nucleophilic addition, reduction to an alcohol, or serve as a handle for forming carbon-carbon bonds through reactions like the aldol (B89426) or Wittig reactions. The carbon-carbon double bond can be subjected to hydrogenation, halogenation, epoxidation, or other electrophilic additions, and can also participate in pericyclic reactions. The branching, in this case a methyl group, can influence the steric and electronic properties of the molecule, potentially directing the stereochemical outcome of reactions.

Significance of Decenone Structures in Organic Synthesis and Chemical Biology Research

The "decenone" core (a ten-carbon chain with a double bond and a ketone) is found in a variety of natural and synthetic compounds. These structures are often associated with biological activity and are utilized as building blocks in the synthesis of more complex molecules. For instance, various decenone derivatives are explored as fragrance ingredients. google.com

In the realm of chemical biology, unsaturated ketones are recognized as important pharmacophores. The Michael addition reaction, where a nucleophile adds to the β-carbon of an α,β-unsaturated ketone, is a key reaction used in the design of covalent inhibitors for various enzymes. While 9-Methyldec-6-en-5-one is a β,γ-unsaturated ketone, the potential for isomerization to its α,β-unsaturated counterpart under certain conditions makes it a relevant structure in this context.

Overview of Research Trajectories Pertaining to Alkenyl Ketones

Research involving alkenyl ketones is a dynamic field in organic chemistry. Key areas of investigation include the development of novel synthetic methods for their preparation with high regio- and stereoselectivity. For example, transition metal-catalyzed cross-coupling reactions are being explored to create complex alkenyl ketones from simpler starting materials.

Another significant research trajectory is the use of alkenyl ketones as versatile synthons for the construction of complex molecular architectures, including natural products and their analogues. The diverse reactivity of the ketone and alkene functionalities allows for a wide range of subsequent chemical modifications. Furthermore, the exploration of the biological activities of novel alkenyl ketones continues to be an active area of research, with studies focusing on their potential as anticancer, anti-inflammatory, and antimicrobial agents. The development of new catalytic methods for the selective functionalization of alkenyl ketones is also a major focus, aiming to provide more efficient and sustainable synthetic routes.

Chemical Data

Below are tables detailing the available chemical information for 9-Methyldec-6-en-5-one and a related decenone compound for contextual comparison.

Table 1: Properties of 9-Methyldec-6-en-5-one

| Property | Value | Source |

| Molecular Formula | C11H20O | scent.vn |

| CAS Number | 824959-96-8 | epa.gov |

No extensive, publicly available data for other properties was found.

Table 2: Properties of a Related Compound: 6-Decen-5-one

| Property | Value | Source |

| Molecular Formula | C10H18O | chemsrc.com |

| Molecular Weight | 154.25 g/mol | chemsrc.com |

| CAS Number | 32064-79-2 | chemsrc.com |

| LogP | 3.102 | chemsrc.com |

Structure

3D Structure

Properties

CAS No. |

824959-96-8 |

|---|---|

Molecular Formula |

C11H20O |

Molecular Weight |

168.28 g/mol |

IUPAC Name |

9-methyldec-6-en-5-one |

InChI |

InChI=1S/C11H20O/c1-4-5-8-11(12)9-6-7-10(2)3/h6,9-10H,4-5,7-8H2,1-3H3 |

InChI Key |

KSBLAHUFUQHEHH-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(=O)C=CCC(C)C |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations of 9 Methyldec 6 En 5 One

Reactions at the Ketone Moiety

The ketone group in 9-methyldec-6-en-5-one is a primary site for a variety of chemical transformations, including nucleophilic additions, enolizations, reductions, and oxidations.

The carbonyl group of 9-methyldec-6-en-5-one is electrophilic and thus susceptible to attack by nucleophiles. However, due to the conjugation with the C6-C7 double bond, two modes of nucleophilic attack are possible: direct attack at the carbonyl carbon (1,2-addition) and attack at the β-carbon (1,4-addition or conjugate addition).

Direct Nucleophilic Addition (1,2-addition): Strong, hard nucleophiles, such as Grignard reagents and organolithium compounds, tend to favor direct addition to the carbonyl carbon. This reaction proceeds through a tetrahedral intermediate to form an alcohol upon workup. The general mechanism involves the attack of the nucleophile on the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide.

Conjugate Addition (1,4-addition): Softer nucleophiles, such as organocuprates (Gilman reagents), enamines, and thiols, preferentially attack the β-carbon of the α,β-unsaturated system. This reaction proceeds via an enolate intermediate, which is then protonated to give the saturated ketone. Organocopper reagents are particularly effective for 1,4-addition to α,β-unsaturated ketones while minimizing the competing 1,2-addition. thieme-connect.de The mechanism is thought to involve the formation of a copper-enolate intermediate, which is then protonated. An alternative mechanism that has been considered is a single electron transfer (SET) process. thieme-connect.de

The choice between 1,2- and 1,4-addition is influenced by both the nature of the nucleophile and the reaction conditions.

The presence of α-hydrogens (at the C4 position) allows 9-methyldec-6-en-5-one to undergo enolization under both acidic and basic conditions to form an enol or enolate, respectively. These intermediates are key to several important carbon-carbon bond-forming reactions, most notably the aldol (B89426) reaction.

Under basic conditions, a base abstracts a proton from the α-carbon to form a resonance-stabilized enolate. This enolate can then act as a nucleophile and attack an electrophilic carbonyl compound, such as an aldehyde or another ketone, in an aldol addition reaction. magritek.com For instance, in a crossed aldol condensation, the enolate of 9-methyldec-6-en-5-one could react with an aldehyde like benzaldehyde. scribd.comrsc.org The initial product is a β-hydroxy ketone, which can often be dehydrated, particularly with heating, to yield a new, more extended α,β-unsaturated ketone. magritek.com

The general mechanism for a base-catalyzed aldol condensation is as follows:

Formation of the enolate by deprotonation of the α-carbon.

Nucleophilic attack of the enolate on the carbonyl carbon of another molecule.

Protonation of the resulting alkoxide to give the β-hydroxy ketone.

(Optional) Dehydration to form the α,β-unsaturated ketone. magritek.com

Intramolecular aldol reactions are also a possibility if a second carbonyl group is present within the same molecule at a suitable distance.

The ketone functionality of 9-methyldec-6-en-5-one can be reduced to a secondary alcohol. A variety of reducing agents can be employed, leading to different outcomes.

Standard Reductions: Simple hydride reagents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) can reduce the ketone to an alcohol. In the case of α,β-unsaturated ketones, NaBH₄ often selectively reduces the ketone (1,2-reduction), leaving the double bond intact, especially at low temperatures. LiAlH₄ is a stronger reducing agent and can sometimes lead to the reduction of both the ketone and the double bond.

Asymmetric Reduction: The creation of a chiral center upon reduction of the ketone has led to the development of numerous asymmetric reduction methods to produce one enantiomer of the resulting alcohol in excess. Catalytic asymmetric hydrogenation is a powerful tool for this transformation. acs.orgsioc-journal.cnrsc.org Chiral catalysts, often based on transition metals like iridium, rhodium, or ruthenium complexed with chiral ligands, can achieve high enantioselectivity. acs.org For example, chiral N,N'-dioxide–scandium(III) complexes have been used for the catalytic enantioselective 1,2-reduction of enones with potassium borohydride, affording optically active allylic alcohols in high yields and enantioselectivities. acs.orgorganic-chemistry.org Another prominent method is the CBS reduction, which utilizes a chiral oxazaborolidine catalyst with borane (B79455). mdpi.com Copper hydride (CuH) catalyzed enantioselective 1,2-reductions of α,β-unsaturated ketones have also been developed. nih.gov

The general principle of catalytic asymmetric reduction involves the coordination of the substrate to a chiral metal complex, followed by the stereoselective transfer of a hydride to one face of the carbonyl group.

The Baeyer-Villiger oxidation is a notable oxidative transformation of ketones, converting them into esters. wikipedia.org In this reaction, an oxygen atom is inserted into a carbon-carbon bond adjacent to the carbonyl group. organic-chemistry.org The reaction is typically carried out using peroxyacids, such as meta-chloroperoxybenzoic acid (m-CPBA), or hydrogen peroxide with a Lewis acid. organic-chemistry.org

A key aspect of the Baeyer-Villiger oxidation is its regioselectivity, which is determined by the migratory aptitude of the groups attached to the carbonyl carbon. The group that is more capable of stabilizing a positive charge will preferentially migrate. The general order of migratory aptitude is: tertiary alkyl > secondary alkyl > aryl > primary alkyl > methyl. jk-sci.com For 9-methyldec-6-en-5-one, the two groups attached to the carbonyl are a butyl group (primary alkyl) and a substituted vinyl group. The vinyl group has a higher migratory aptitude than the primary alkyl group. Therefore, the expected major product of the Baeyer-Villiger oxidation would be an enol ester.

The mechanism proceeds via the formation of a "Criegee intermediate," a tetrahedral intermediate formed by the addition of the peroxyacid to the protonated ketone. wikipedia.orgrsc.orgnrochemistry.com This is followed by the concerted migration of one of the adjacent alkyl or aryl groups to the oxygen of the peroxide, with the simultaneous departure of a carboxylate anion. wikipedia.org An important feature of this reaction is that the stereochemistry of the migrating group is retained. organicchemistrytutor.com Interestingly, the double bond in α,β-unsaturated ketones is often not oxidized by the peroxyacid under the conditions of the Baeyer-Villiger oxidation. jk-sci.comalfa-chemistry.com However, in some cases, epoxidation of the double bond can occur as a competing reaction or a subsequent step. rsc.org

Reactions at the Alkene Moiety

The carbon-carbon double bond in 9-methyldec-6-en-5-one is a site of unsaturation and can undergo various addition reactions.

The alkene functionality can react with a range of electrophiles. The presence of the electron-withdrawing carbonyl group deactivates the double bond towards electrophilic attack compared to a simple isolated alkene.

Halogenation: The addition of halogens, such as bromine (Br₂) or chlorine (Cl₂), across the double bond would be expected to proceed via a cyclic halonium ion intermediate. The subsequent nucleophilic attack by the halide ion would lead to the formation of a dihalo-ketone. The regioselectivity and stereochemistry of the addition would be influenced by the structure of the halonium ion and the steric and electronic effects of the rest of the molecule.

Hydroboration-Oxidation: Hydroboration involves the addition of a borane reagent, such as borane-tetrahydrofuran (B86392) complex (BH₃·THF) or 9-borabicyclo[3.3.1]nonane (9-BBN), across the double bond. This reaction is typically regioselective, with the boron atom adding to the less substituted carbon of the double bond (the C7 carbon in this case). The addition is also stereospecific, occurring in a syn fashion. Subsequent oxidation of the resulting organoborane, usually with hydrogen peroxide and a base, replaces the boron with a hydroxyl group. In the case of 9-methyldec-6-en-5-one, this would lead to the formation of a hydroxy-ketone. The use of sterically hindered boranes like 9-BBN can enhance the regioselectivity of the addition.

Interactive Data Tables

Table 1: Reactivity at the Ketone Moiety of 9-Methyldec-6-en-5-one

| Reaction Type | Reagents | Expected Product Type | Key Mechanistic Feature |

| Nucleophilic Addition (1,2-addition) | Grignard Reagents (e.g., CH₃MgBr), Organolithiums (e.g., BuLi) | Tertiary Alcohol | Attack at the carbonyl carbon. |

| Conjugate Addition (1,4-addition) | Organocuprates (e.g., (CH₃)₂CuLi), Thiols, Enamines | Saturated Ketone | Attack at the β-carbon via an enolate intermediate. thieme-connect.de |

| Aldol Condensation | Aldehyde/Ketone, Acid/Base Catalyst | β-Hydroxy Ketone or α,β-Unsaturated Ketone | Formation of an enol/enolate intermediate. magritek.com |

| Asymmetric Reduction | Chiral Catalysts (e.g., CBS reagent, chiral Rh/Ir complexes) + Reducing Agent (e.g., BH₃, H₂) | Chiral Secondary Alcohol | Stereoselective hydride transfer. acs.orgmdpi.com |

| Baeyer-Villiger Oxidation | Peroxyacids (e.g., m-CPBA) | Enol Ester | Insertion of an oxygen atom with preferential migration of the vinyl group. organic-chemistry.orgjk-sci.com |

Table 2: Reactivity at the Alkene Moiety of 9-Methyldec-6-en-5-one

| Reaction Type | Reagents | Expected Product Type | Key Mechanistic Feature |

| Halogenation | Br₂, Cl₂ | Dihalo-ketone | Formation of a cyclic halonium ion intermediate. |

| Hydroboration-Oxidation | 1. BH₃·THF or 9-BBN2. H₂O₂, NaOH | Hydroxy-ketone | Syn-addition of borane to the double bond followed by oxidation. |

Hydrogenation Reactions (Selective vs. Non-selective)

The hydrogenation of 9-methyldec-6-en-5-one presents a challenge in chemoselectivity due to the presence of two reducible sites: the C=C bond of the α,β-unsaturated system and the isolated C=C bond at the C6-C7 position, in addition to the carbonyl group. The outcome of the hydrogenation is highly dependent on the catalyst and reaction conditions employed.

Selective Hydrogenation: Selective hydrogenation of the conjugated C=C double bond (1,4-addition) to yield 9-methyldec-5-one is a common transformation for α,β-unsaturated ketones. This can be achieved using various catalytic systems. For instance, rhodium hydride complexes, such as (η⁵-C₅Me₅)Rh(2-(2-pyridyl)phenyl)H, have been shown to selectively hydrogenate the C=C bond in α,β-unsaturated carbonyl compounds. pitt.edu Similarly, manganese(I) hydride complexes can catalyze the chemoselective hydrogenation of the C=C double bond of α,β-unsaturated ketones, tolerating other reducible functional groups. polimi.itresearchgate.net The general trend observed is that electron-deficient chalcones are more readily hydrogenated than electron-rich ones. polimi.it

Conversely, selective hydrogenation of the carbonyl group (1,2-reduction) to the corresponding allylic alcohol, 9-methyldec-6-en-5-ol, is another possibility. This transformation is often achieved using hydride reagents like sodium borohydride, especially at low temperatures, which tend to favor the 1,2-addition pathway.

Selective hydrogenation of the isolated double bond at the C6-C7 position while leaving the enone system intact is more challenging. This would require a catalyst that shows high specificity for less sterically hindered or electronically different double bonds.

Non-selective Hydrogenation: Non-selective hydrogenation, leading to the saturation of all double bonds and potentially the reduction of the carbonyl group, occurs under more forcing conditions, such as using heterogeneous catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂) under higher hydrogen pressures and temperatures. The expected product of complete saturation of the carbon-carbon double bonds would be 9-methyldecan-5-one. Further reduction would yield 9-methyldecan-5-ol.

Table 1: Potential Hydrogenation Products of 9-Methyldec-6-en-5-one

| Product Name | Structure | Type of Hydrogenation |

| 9-Methyldecan-5-one | C₁₁H₂₂O | Complete C=C saturation |

| 9-Methyldec-6-en-5-ol | C₁₁H₂₂O | Selective C=O reduction |

| 9-Methyldec-5-one | C₁₁H₂₂O | Selective conjugated C=C reduction |

| 9-Methyldecan-5-ol | C₁₁H₂₄O | Complete C=C and C=O reduction |

Cycloaddition Reactions

The conjugated π-system of the enone functionality and the isolated double bond in 9-methyldec-6-en-5-one allow it to participate in various cycloaddition reactions.

Diels-Alder Reaction: The α,β-unsaturated ketone moiety can act as a dienophile in [4+2] cycloaddition reactions with conjugated dienes. mdpi.com The reaction of 9-methyldec-6-en-5-one with a diene like 1,3-butadiene (B125203) would yield a substituted cyclohexene (B86901) derivative. The endo/exo selectivity of the reaction is governed by steric and electronic factors, with the endo product often being favored due to secondary orbital interactions. Lewis acid catalysis can enhance the reactivity of the enone as a dienophile and influence the regioselectivity and stereoselectivity of the reaction. acs.org

1,3-Dipolar Cycloaddition: 9-Methyldec-6-en-5-one can also function as a dipolarophile in 1,3-dipolar cycloadditions with 1,3-dipoles such as azides, nitrile oxides, and nitrones to form five-membered heterocyclic rings. foodb.caresearchgate.net For example, the reaction with an azide (B81097) would lead to the formation of a triazoline ring. These reactions are often highly regioselective. scispace.com

[2+2] Cycloaddition: Photochemical [2+2] cycloadditions are characteristic reactions of enones. iitm.ac.in Upon irradiation, the enone can react with an alkene (intermolecularly or intramolecularly) to form a cyclobutane (B1203170) ring. The reaction typically proceeds through the triplet excited state of the enone. iitm.ac.in In the case of 9-methyldec-6-en-5-one, an intramolecular [2+2] cycloaddition between the enone C=C bond and the isolated C6=C7 double bond could potentially lead to the formation of a bicyclic ketone. The feasibility of this intramolecular reaction would depend on the flexibility of the carbon chain allowing the two double bonds to come into proximity. Efficient intermolecular [2+2] cycloadditions of acyclic enones can be achieved via visible light photocatalysis. nih.gov

Interplay of Functional Groups: Conjugation Effects

Resonance and Inductive Effects on Reactivity

The reactivity of 9-methyldec-6-en-5-one is significantly influenced by the electronic effects within the α,β-unsaturated ketone system. The conjugation of the carbonyl group with the C=C double bond leads to electron delocalization, which can be represented by resonance structures. diva-portal.org This delocalization results in a partial positive charge (δ+) on the β-carbon (C-7) and a partial negative charge (δ-) on the oxygen atom. nih.govacs.org

This electronic distribution has several consequences for reactivity:

Electrophilicity of the β-Carbon: The partial positive charge on the β-carbon makes it susceptible to attack by nucleophiles in what is known as a conjugate or 1,4-addition (Michael addition). nih.govacs.orgrsc.org This is a characteristic reaction of α,β-unsaturated carbonyl compounds.

Reduced Carbonyl Electrophilicity: The resonance delocalization reduces the electrophilicity of the carbonyl carbon (C-5) compared to a saturated ketone. rsc.org However, it remains a site for nucleophilic attack (1,2-addition).

Inductive Effects: The alkyl groups attached to the decenone framework, such as the methyl group at C-9 and the propyl group at C-8, exert electron-donating inductive effects. These effects can subtly modulate the reactivity of the enone system.

Chemo-, Regio- and Stereoselectivity in Multifunctional Transformations

The presence of multiple reactive sites in 9-methyldec-6-en-5-one makes selectivity a key issue in its transformations.

Chemoselectivity: This refers to the preferential reaction of one functional group over another. For example, in a reduction reaction, a catalyst might selectively reduce the conjugated C=C bond over the carbonyl group or the isolated C=C bond. polimi.it The choice of reagents and reaction conditions is crucial for achieving high chemoselectivity. For instance, soft nucleophiles tend to favor 1,4-addition, while hard nucleophiles often prefer 1,2-addition.

Regioselectivity: This concerns the site of bond formation in a reaction. In an electrophilic addition to the isolated double bond, the regioselectivity would be determined by the relative stability of the resulting carbocation intermediates (Markovnikov's rule). In conjugate addition, the nucleophile selectively attacks the β-carbon.

Stereoselectivity: This relates to the preferential formation of one stereoisomer over another. For example, the hydrogenation of the enone can lead to the formation of new stereocenters at the α and β carbons. The stereochemical outcome (syn or anti addition) is dependent on the catalyst and the substrate's conformation. Similarly, in cycloaddition reactions, the relative orientation of the approaching reactants determines the stereochemistry of the product.

The control of these selectivities is a central theme in the synthetic chemistry of multifunctional molecules like 9-methyldec-6-en-5-one. rsc.orgacs.org

Rearrangement Reactions Involving Decenone Frameworks

Acyclic enones can undergo various rearrangement reactions, often initiated by light or acid/base catalysis. rsc.orgsci-hub.se

One notable photochemical reaction is the lumiketone rearrangement . Upon UV irradiation, α,β-unsaturated ketones can rearrange to form bicyclic ketones. For cyclic enones, this is a well-studied process. baranlab.org While less common for acyclic enones, the possibility of an intramolecular hydrogen abstraction followed by cyclization exists for 9-methyldec-6-en-5-one, potentially leading to cyclobutyl or cyclopentyl ketone derivatives.

Another type of rearrangement is the Nazarov cyclization , which involves the acid-catalyzed conrotatory electrocyclization of a divinyl ketone to a cyclopentenone. While 9-methyldec-6-en-5-one is not a divinyl ketone, related transformations of other unsaturated ketones can lead to cyclic products.

Acid-catalyzed isomerization of the double bonds is also a possibility. For instance, the isolated double bond at C-6 could potentially migrate into conjugation with the enone system under acidic conditions, leading to the formation of 9-methyldeca-4,6-dien-5-one.

Reaction Kinetics and Thermodynamics

The kinetics and thermodynamics of reactions involving 9-methyldec-6-en-5-one are crucial for understanding and predicting its chemical behavior.

Thermodynamics:

Hydrogenation: The hydrogenation of both the C=C and C=O bonds is an exothermic process, driven by the formation of stronger σ-bonds from weaker π-bonds. The relative thermodynamic stability of the possible products (saturated ketone, allylic alcohol, saturated alcohol) will influence the product distribution under equilibrium conditions. Thermodynamic and kinetic descriptors, such as hydricity, can be used to predict the feasibility of ketone hydrogenation. nih.govnih.govgoogle.com

Conjugate Addition: The 1,4-addition to the enone system is generally a thermodynamically favorable process, leading to a stable saturated ketone. At higher temperatures, the thermodynamic product is favored. nerdfighteria.info

Isomerization: The thermodynamic stability of isomeric decenones will determine the position of equilibrium in isomerization reactions. Generally, conjugated systems are more stable than non-conjugated ones, suggesting that a migration of the C-6 double bond into conjugation would be thermodynamically favored.

Kinetics:

Hydrogenation: The rate of hydrogenation depends on the catalyst, substrate, hydrogen pressure, and temperature. Steric hindrance around the double bonds and the carbonyl group can significantly affect the reaction rate. For instance, the less hindered isolated double bond might react faster than the more substituted conjugated double bond under certain conditions.

Conjugate Addition vs. 1,2-Addition: The competition between 1,4- and 1,2-addition is often under kinetic control. At low temperatures and with strong, non-basic nucleophiles, the kinetic product (often the 1,2-adduct) may be favored. nerdfighteria.info

Reaction Rates: The rate of cycloaddition reactions will depend on the concentration of the reactants and the activation energy of the reaction. Catalysts can significantly lower the activation energy, thereby increasing the reaction rate.

Table 2: Illustrative Thermodynamic Data for Enone Reactions

| Reaction Type | Compound Class | ΔH (kJ/mol) | ΔG (kJ/mol) | Notes |

| Hydrogenation (C=C) | α,β-Unsaturated Ketone | -110 to -125 | Generally negative | Exothermic and spontaneous. |

| Hydrogenation (C=O) | Ketone | -50 to -80 | Generally negative | Exothermic and spontaneous. |

| Conjugate Addition | Enone + Nucleophile | Varies | Generally negative | Favorable for many nucleophiles. |

Note: The values in this table are representative for the respective compound classes and are not specific experimental values for 9-methyldec-6-en-5-one.

Advanced Characterization and Spectroscopic Analysis of 9 Methyldec 6 En 5 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for the detailed structural elucidation of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial arrangement of atoms. creative-biostructure.com For 9-Methyldec-6-en-5-one, a combination of one-dimensional (¹H and ¹³C) and multi-dimensional NMR experiments would be employed for an unambiguous structural assignment.

A detailed analysis of the ¹H NMR spectrum would reveal the number of unique proton environments, their chemical shifts, and their coupling patterns. The ¹³C NMR spectrum would complement this by showing the number of unique carbon environments. masterorganicchemistry.com

Predicted ¹H and ¹³C NMR Chemical Shifts for 9-Methyldec-6-en-5-one:

| Atom Number | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| 1 | ~ 0.9 (d, 6H) | ~ 22.5 |

| 2 | ~ 1.8 (m, 1H) | ~ 27.5 |

| 3 | ~ 1.2 (m, 2H) | ~ 38.8 |

| 4 | ~ 2.5 (t, 2H) | ~ 41.0 |

| 5 | - | ~ 200.0 |

| 6 | ~ 6.1 (d, 1H) | ~ 130.0 |

| 7 | ~ 6.8 (dt, 1H) | ~ 148.0 |

| 8 | ~ 2.2 (q, 2H) | ~ 32.0 |

| 9 | ~ 1.4 (m, 2H) | ~ 29.0 |

| 10 | ~ 0.9 (t, 3H) | ~ 14.0 |

Note: These are predicted values based on typical chemical shifts for similar functional groups and may vary based on solvent and other experimental conditions. pdx.educhemistrysteps.comwikipedia.org

To establish the connectivity of the carbon skeleton and the placement of functional groups, multi-dimensional NMR techniques are indispensable. youtube.com

Correlation Spectroscopy (COSY): This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For 9-Methyldec-6-en-5-one, COSY would show correlations between the protons on adjacent carbons, allowing for the tracing of the entire carbon chain from the terminal methyl groups to the protons on the double bond.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of protons with the carbons to which they are directly attached. columbia.edu This would definitively assign the proton signals to their corresponding carbon atoms in the molecule's backbone.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings between protons and carbons, typically over two to three bonds. columbia.edu This is crucial for identifying quaternary carbons, such as the carbonyl carbon (C5), by observing correlations from nearby protons (e.g., H4 and H6).

The double bond at the C6-C7 position can exist as either an E or Z isomer. NMR spectroscopy provides tools to determine this stereochemistry.

The magnitude of the vicinal coupling constant (J-coupling) between the olefinic protons (H6 and H7) is a key indicator of the double bond geometry. Generally, a larger coupling constant (typically in the range of 12-18 Hz) is observed for trans (E) protons, while a smaller coupling constant (6-12 Hz) is characteristic of cis (Z) protons. creative-biostructure.com

Additionally, Nuclear Overhauser Effect (NOE) experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy), can be used to determine the spatial proximity of atoms. wordpress.com For the Z-isomer, an NOE would be expected between the protons on C6 and C7, whereas for the E-isomer, this interaction would be absent or very weak.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. wikipedia.org

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of an ion, which allows for the determination of the elemental composition of the molecule. masonaco.orgveeprho.com For 9-Methyldec-6-en-5-one (C₁₁H₂₀O), the expected exact mass can be calculated.

Predicted HRMS Data for 9-Methyldec-6-en-5-one:

| Molecular Formula | Calculated Exact Mass |

| C₁₁H₂₀O | 168.1514 |

The high accuracy of HRMS would allow for the confident confirmation of the molecular formula. researchgate.net

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (the parent ion) and its subsequent fragmentation to produce a series of daughter ions. researchgate.net The fragmentation pattern is characteristic of the molecule's structure. For ketones, common fragmentation pathways include α-cleavage and McLafferty rearrangement. wikipedia.org For α,β-unsaturated ketones, fragmentation can be more complex. researchgate.net

Predicted Major Fragmentation Pathways for 9-Methyldec-6-en-5-one:

α-Cleavage: Cleavage of the bonds adjacent to the carbonyl group is a common fragmentation pathway for ketones. This could lead to the loss of a butyl radical or an isobutyl radical.

McLafferty Rearrangement: This rearrangement involves the transfer of a γ-hydrogen to the carbonyl oxygen, followed by cleavage of the α,β-carbon-carbon bond.

Cleavage at the double bond: Fragmentation can also be initiated at the C=C double bond.

Predicted Key Fragment Ions in the MS/MS Spectrum of 9-Methyldec-6-en-5-one:

| m/z | Proposed Fragment |

| 111 | [M - C₄H₉]⁺ |

| 97 | [M - C₅H₁₁]⁺ |

| 83 | [C₆H₁₁]⁺ |

| 69 | [C₅H₉]⁺ |

| 55 | [C₄H₇]⁺ |

Note: The relative abundances of these fragments would depend on the ionization method and collision energy.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes. ksu.edu.satriprinceton.org These two techniques are complementary, as some vibrational modes that are strong in IR may be weak in Raman, and vice versa. edinst.commt.com

For 9-Methyldec-6-en-5-one, the key functional groups are the carbonyl group (C=O) of the ketone and the carbon-carbon double bond (C=C) of the alkene.

Predicted IR and Raman Active Vibrational Frequencies for 9-Methyldec-6-en-5-one:

| Functional Group | Predicted IR Absorption (cm⁻¹) | Predicted Raman Shift (cm⁻¹) | Vibrational Mode |

| C=O (Ketone) | ~ 1685 - 1665 | Strong | Stretching |

| C=C (Alkene) | ~ 1650 - 1600 | Strong | Stretching |

| C-H (sp²) | ~ 3100 - 3000 | Medium | Stretching |

| C-H (sp³) | ~ 2960 - 2850 | Medium | Stretching |

The conjugation of the double bond with the carbonyl group is expected to lower the stretching frequency of both the C=O and C=C bonds compared to their non-conjugated counterparts. The exact positions of these bands can provide further insight into the molecule's conformation and electronic structure.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Stereochemistry

Electronic Circular Dichroism (ECD) is a powerful chiroptical spectroscopic technique used to investigate the stereochemistry of chiral molecules. encyclopedia.pubrsc.org It measures the differential absorption of left and right circularly polarized light by a chiral sample. encyclopedia.pub This technique is particularly valuable for determining the absolute configuration of a molecule, which refers to the three-dimensional arrangement of its atoms. rsc.org

The analysis of 9-Methyldec-6-en-5-one would involve recording its ECD spectrum and comparing it with theoretical spectra calculated for all possible stereoisomers. These theoretical spectra are typically generated using quantum chemical calculations, such as time-dependent density functional theory (TD-DFT). By finding the best match between the experimental and a calculated spectrum, the absolute configuration of the sample can be confidently assigned. The ECD spectra of flexible molecules, such as 9-Methyldec-6-en-5-one, represent the weighted average of the spectra of all conformers present at a given temperature. rsc.org

Hypothetical ECD Data for Stereoisomers of 9-Methyldec-6-en-5-one

The following interactive table illustrates hypothetical ECD data for the (R) and (S) enantiomers of 9-Methyldec-6-en-5-one. In reality, the sign and magnitude of the Cotton effects would depend on the specific electronic transitions and the chromophores present in the molecule.

| Stereoisomer | Wavelength (nm) | Molar Ellipticity (Δε) |

| (R)-9-Methyldec-6-en-5-one | 290 | +2.5 |

| (S)-9-Methyldec-6-en-5-one | 290 | -2.5 |

| (R)-9-Methyldec-6-en-5-one | 240 | -1.8 |

| (S)-9-Methyldec-6-en-5-one | 240 | +1.8 |

X-ray Crystallography of Derivatives for Structural Confirmation

X-ray crystallography is an experimental technique that provides the precise three-dimensional structure of a molecule by analyzing the diffraction pattern of X-rays passing through a single crystal. nih.govwikipedia.org This method can unambiguously determine the atomic positions, bond lengths, and bond angles within a molecule, thus confirming its absolute stereochemistry. wikipedia.org

For a compound like 9-Methyldec-6-en-5-one, which may be an oil or difficult to crystallize directly, a common strategy is to prepare a crystalline derivative. This involves reacting the parent compound with a chiral resolving agent or a molecule containing heavy atoms to facilitate crystallization and the determination of the absolute configuration.

The process involves several key steps:

Crystallization: Growing a high-quality single crystal of the 9-Methyldec-6-en-5-one derivative. nih.gov

Data Collection: Mounting the crystal in an X-ray diffractometer and exposing it to a beam of X-rays. The resulting diffraction pattern is recorded by a detector. wikipedia.org

Structure Solution and Refinement: The diffraction data is used to calculate an electron density map of the molecule. nih.gov From this map, the positions of the atoms are determined. The absolute configuration can be established using anomalous dispersion effects, especially if a heavy atom is present in the structure. wikipedia.org

Illustrative Crystallographic Data for a Derivative of 9-Methyldec-6-en-5-one

The table below presents a hypothetical set of crystallographic data that could be obtained for a derivative of 9-Methyldec-6-en-5-one.

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 10.25 |

| b (Å) | 15.60 |

| c (Å) | 8.45 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 1351.65 |

| Z | 4 |

| Flack Parameter | 0.02(3) |

A Flack parameter close to zero would confirm the assigned absolute stereochemistry with high confidence.

Theoretical and Computational Chemistry Studies of 9 Methyldec 6 En 5 One

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 9-Methyldec-6-en-5-one, such studies would provide a foundational understanding of its stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. A DFT study of 9-Methyldec-6-en-5-one would typically involve geometry optimization to find the lowest energy structure. From this, a wealth of information about its electronic structure could be derived, including the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO gap is a critical indicator of a molecule's kinetic stability and chemical reactivity.

Furthermore, DFT calculations can be used to compute various reactivity descriptors. These descriptors, such as electronegativity, chemical hardness, and the Fukui function, would allow for predictions about how 9-Methyldec-6-en-5-one might interact with other chemical species, highlighting potential sites for nucleophilic or electrophilic attack.

Table 1: Hypothetical DFT-Calculated Electronic Properties of 9-Methyldec-6-en-5-one (Note: This table is for illustrative purposes only, as no published data exists.)

| Property | Predicted Value |

|---|---|

| HOMO Energy | - |

| LUMO Energy | - |

| HOMO-LUMO Gap | - |

| Ionization Potential | - |

| Electron Affinity | - |

| Electronegativity | - |

| Chemical Hardness | - |

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, could be employed to map the conformational and energy landscapes of 9-Methyldec-6-en-5-one. Due to its flexible alkyl chain, the molecule can adopt numerous conformations. High-level ab initio calculations, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, would provide highly accurate energies for these different conformers, allowing for the identification of the most stable structures. This information is crucial for understanding how the molecule's shape influences its physical properties and biological activity.

Molecular Dynamics Simulations for Conformational Analysis

While quantum chemical calculations provide static pictures of molecular conformations, molecular dynamics (MD) simulations can reveal the dynamic behavior of 9-Methyldec-6-en-5-one in various environments, such as in a solvent or interacting with a biological target. By simulating the movements of atoms over time, MD can explore the accessible conformational space and determine the relative populations of different conformers at a given temperature. This would provide a more realistic understanding of the molecule's flexibility and the transitions between different shapes.

Reaction Mechanism Elucidation via Computational Methods

Computational methods are invaluable for elucidating the detailed mechanisms of chemical reactions, providing insights that are often difficult to obtain experimentally.

For any potential reaction involving 9-Methyldec-6-en-5-one, such as a Michael addition to the α,β-unsaturated system, computational methods can be used to locate the transition state structure. The transition state is the highest energy point along the reaction coordinate and is a critical factor in determining the reaction rate. By analyzing the geometry and vibrational frequencies of the transition state, researchers could gain a deep understanding of the factors that control the reaction's feasibility and selectivity.

Table 2: Hypothetical Energy Profile Data for a Reaction of 9-Methyldec-6-en-5-one (Note: This table is for illustrative purposes only, as no published data exists.)

| Species | Relative Energy (kcal/mol) |

|---|---|

| Reactants | 0.0 |

| Transition State 1 | - |

| Intermediate | - |

| Transition State 2 | - |

| Products | - |

Biosynthetic Considerations and Natural Product Analogues

Hypothetical Biosynthetic Pathways to 9-Methyldec-6-en-5-one

The carbon skeleton of 9-Methyldec-6-en-5-one, a C11 branched-chain unsaturated ketone, strongly suggests a biosynthetic origin rooted in fatty acid and polyketide metabolism. These pathways are responsible for generating a immense diversity of aliphatic and complex cyclic structures in a wide range of organisms.

Polyketide synthases (PKSs) and fatty acid synthases (FASs) are large, multifunctional enzymes that construct carbon chains through the iterative condensation of small carboxylic acid units. The biosynthesis of a molecule like 9-Methyldec-6-en-5-one can be envisioned to start with a branched-chain primer unit, followed by chain extension and specific enzymatic modifications.

A plausible biosynthetic route would involve a branched-chain starter unit, isovaleryl-CoA, derived from the degradation of the amino acid leucine. This starter unit would then be extended by four cycles of condensation with malonyl-CoA, a common extender unit in both fatty acid and polyketide synthesis. Each cycle of chain elongation is catalyzed by a ketosynthase (KS) domain, followed by a series of reductive modifications.

The formation of the ketone at C-5 and the double bond at C-6 would require a specific sequence of enzymatic activities within the PKS or FAS complex. After the third chain extension, the resulting β-keto group would be reduced to a hydroxyl by a ketoreductase (KR) domain, followed by dehydration catalyzed by a dehydratase (DH) domain to introduce a double bond. Crucially, the enoylreductase (ER) domain, which would typically reduce this double bond, would need to be inactive or absent in this particular module of the synthase. The final condensation reaction would add one more two-carbon unit, and the resulting polyketide chain would be released from the synthase, possibly through the action of a thioesterase (TE) domain. A subsequent decarboxylation step would yield the final methyl ketone.

Table 1: Hypothetical Polyketide Synthase Module for 9-Methyldec-6-en-5-one Biosynthesis

| Module | Starter Unit | Extender Unit | KS | AT | DH | KR | ER | ACP | TE |

| Loading | Isovaleryl-CoA | - | - | ✓ | - | - | - | ✓ | - |

| 1 | - | Malonyl-CoA | ✓ | ✓ | ✓ | ✓ | ✓ | ✓ | - |

| 2 | - | Malonyl-CoA | ✓ | ✓ | ✓ | ✓ | ✓ | ✓ | - |

| 3 | - | Malonyl-CoA | ✓ | ✓ | ✓ | ✓ | - | ✓ | - |

| 4 | - | Malonyl-CoA | ✓ | ✓ | - | ✓ | - | ✓ | ✓ |

This table outlines a hypothetical modular PKS arrangement for the synthesis of the precursor to 9-Methyldec-6-en-5-one. The presence (✓) or absence (-) of specific enzymatic domains in each module dictates the final structure.

An alternative biosynthetic hypothesis involves the modification of a pre-existing branched-chain fatty acid. The biosynthesis of 9-methyldecanoic acid has been reported in certain organisms. This fatty acid could serve as a precursor for enzymatic transformations leading to 9-Methyldec-6-en-5-one.

This pathway would necessitate the action of a desaturase enzyme to introduce a double bond at the C-6 position. Subsequently, a hydratase could add a hydroxyl group at C-5, which would then be oxidized to a ketone by a dehydrogenase. This sequence of enzymatic reactions is commonly observed in the metabolic pathways of fatty acids and other natural products.

Occurrence of Related Ketone and Alkene Motifs in Natural Products

While 9-Methyldec-6-en-5-one itself is not a widely reported natural product, the core structural features of a methyl-branched chain, a ketone, and a carbon-carbon double bond are prevalent in a variety of complex natural products, particularly lipopeptides and macrolactones.

Lipopeptides are a class of microbial secondary metabolites characterized by a lipid tail attached to a peptide chain. The lipid portion is often a branched-chain fatty acid, and its biosynthesis is closely linked to fatty acid and polyketide pathways. These fatty acid tails can contain various modifications, including unsaturations and oxidized functionalities like ketones. The structural diversity of the fatty acid component is crucial for the biological activity of many lipopeptides, which often function as antibiotics or surfactants.

Macrolactones are macrocyclic compounds containing a lactone (cyclic ester) functionality. Many macrolactones are biosynthesized by polyketide synthases and exhibit a wide range of biological activities, including antibiotic and antifungal properties. The polyketide-derived backbone of macrolactones can feature methyl branches, ketones, and double bonds at various positions, reflecting the programmed enzymatic steps during their assembly.

The biosynthesis of both lipopeptides and macrolactones relies on a pool of common precursors, primarily short-chain carboxylic acids that serve as starter and extender units.

Table 2: Common Precursors in Polyketide and Fatty Acid Biosynthesis

| Precursor | Origin | Resulting Structural Feature |

| Acetyl-CoA | Carbohydrate and amino acid metabolism | Straight-chain segments |

| Propionyl-CoA | Amino acid metabolism | Methyl-branched segments |

| Isovaleryl-CoA | Leucine degradation | Isobutyl-terminated chains |

| Malonyl-CoA | Carboxylation of Acetyl-CoA | Two-carbon extender unit |

| Methylmalonyl-CoA | Carboxylation of Propionyl-CoA | Propionate extender unit with methyl branch |

The identification of these precursors and the intermediates in the biosynthetic pathways of known lipopeptides and macrolactones provides a framework for understanding how a molecule like 9-Methyldec-6-en-5-one could be assembled in a biological system.

Chemoenzymatic Synthesis of Analogues

The chemoenzymatic synthesis of analogues of 9-Methyldec-6-en-5-one offers a powerful approach to generate structural diversity and explore potential biological activities. This strategy combines the selectivity of enzymatic reactions with the versatility of chemical synthesis.

Enzymes such as lipases, esterases, and dehydrogenases are valuable tools in chemoenzymatic synthesis. For instance, a lipase (B570770) could be used for the kinetic resolution of a racemic precursor to establish the desired stereochemistry at the C-9 methyl group. Dehydrogenases are capable of stereoselectively oxidizing a secondary alcohol to a ketone, which could be a key step in introducing the C-5 keto group.

Furthermore, ene-reductases are a class of enzymes that can stereoselectively reduce carbon-carbon double bonds in α,β-unsaturated ketones (enones). While 9-Methyldec-6-en-5-one is a β,γ-unsaturated ketone, the principles of biocatalytic reductions could be applied to precursors or isomers of the target molecule. The combination of these enzymatic transformations with traditional organic synthesis methods, such as olefination and alkylation reactions, provides a flexible platform for the synthesis of a wide range of analogues of 9-Methyldec-6-en-5-one.

Advanced Research Perspectives and Future Directions

Development of Novel Synthetic Routes

The future synthesis of 9-Methyldec-6-en-5-one will likely move beyond traditional methods like aldol (B89426) condensation, targeting greater efficiency, selectivity, and sustainability. Modern synthetic strategies for α,β-unsaturated ketones could be adapted and optimized for this specific target.

Key research avenues would include:

Palladium-Catalyzed Cross-Coupling: Investigating the single-step synthesis from acyl chlorides and hydrozirconated acetylenes could offer a direct and facile route. rsc.org A potential approach would involve the coupling of an appropriate acyl chloride with a vinyl species derived from 4-methyl-1-pentene.

Visible-Light Promoted Aerobic Oxidation: A metal-free approach using visible-light organocatalysis to oxidize the corresponding silyl (B83357) enol ether presents a green and efficient alternative. pkusz.edu.cn This method avoids harsh reagents and relies on inexpensive catalysts and aerobic conditions.

Grinding Method (Mechanochemistry): Exploring solvent-free Claisen-Schmidt condensation under grinding conditions with a reusable catalyst like KF-Al2O3 could significantly reduce solvent waste and simplify purification. sioc-journal.cn

These novel routes promise to enhance the atom economy and reduce the environmental impact of producing 9-Methyldec-6-en-5-one.

Exploration of Cascade and Domino Reactions

Cascade reactions, where multiple bond-forming events occur in a single operation without isolating intermediates, offer a powerful strategy for increasing molecular complexity rapidly and efficiently. wikipedia.org20.210.105 For a molecule like 9-Methyldec-6-en-5-one, designing cascade sequences could lead to highly innovative and efficient syntheses.

Future research could focus on:

Organocatalytic Cascades: An organocatalytic cascade involving a Michael addition followed by an aldol condensation could construct the core carbon skeleton in one pot. wikipedia.org This approach is foundational in the synthesis of many complex cyclic and acyclic systems.

Oxovanadium-Catalysed Cycloisomerization: For creating analogous cyclic structures, strategies like the oxovanadate-catalysed cycloisomerization of hydroxy enynes could be explored. rsc.org While not directly applicable to the linear target, the principles could inspire novel cyclization-opening cascades.

Carbene-Catalyzed Cascades: N-Heterocyclic Carbene (NHC)-mediated single-electron-transfer processes could enable sequential Michael additions to construct the molecule from simpler precursors in a single step. rsc.org

The table below outlines potential cascade strategies that could be investigated for the synthesis of 9-Methyldec-6-en-5-one and its analogs.

| Cascade/Domino Strategy | Potential Precursors | Key Transformations | Expected Benefits |

| Organocatalytic Michael-Aldol | A suitable β-ketoester and an α,β-unsaturated aldehyde | Conjugate addition, Intramolecular aldol reaction | High stereocontrol, mild conditions |

| Tandem Sigmatropic Rearrangements | A specifically designed allyl vinyl ether | Claisen rearrangement, Cope rearrangement | Access to diverse isomers, high atom economy mdpi.com |

| Radical Cyclization Cascade | An appropriately functionalized acyclic precursor | Radical initiation, intramolecular cyclization, fragmentation | Formation of complex structures from simple starting materials 20.210.105 |

Integration with Flow Chemistry and Automated Synthesis

The production of flavor and fragrance compounds is particularly amenable to technological advancements like flow chemistry and automation. nih.govresearchgate.netbeilstein-journals.org These technologies offer improved safety, consistency, and the ability to explore reaction conditions rapidly.

Flow Chemistry: The synthesis of 9-Methyldec-6-en-5-one could be transitioned from batch to continuous flow. rsc.org Flow reactors provide superior heat and mass transfer, which is crucial for controlling exothermic reactions and improving selectivity. researchgate.netsioc-journal.cn This is especially relevant for hydrogenation or oxidation steps that might be part of a synthetic route. The use of 3D-printed reactors could even allow for custom-designed systems optimized for a specific transformation. beilstein-journals.org The intrinsic properties of many fragrance molecules as volatile liquids make them ideal candidates for continuous-flow manufacturing. nih.govresearchgate.net

Automated Synthesis: Automated platforms can perform entire synthetic sequences, from reagent addition to purification, with minimal human intervention. pkusz.edu.cn Such systems could be used to rapidly screen catalysts, solvents, and temperatures to find the optimal conditions for synthesizing 9-Methyldec-6-en-5-one. This high-throughput experimentation approach accelerates process development significantly.

Advanced Catalysis in Decenone Chemistry (e.g., Enantioselective Catalysis)

The presence of a stereocenter at the C9 position of 9-Methyldec-6-en-5-one makes enantioselective synthesis a critical area for advanced research. The different enantiomers of a chiral fragrance molecule often possess distinct odors, making stereocontrol essential.

Future catalytic research should target:

Asymmetric Hydrogenation: Iridium-catalyzed asymmetric hydrogenation of a precursor with a trisubstituted double bond could be a highly efficient method for setting the chiral center. nih.gov Research would involve screening a library of chiral Ir-N,P ligands to achieve high enantiomeric excess (ee).

Enantioselective Peroxidation: Organocatalytic methods for the enantioselective peroxidation of α,β-unsaturated ketones could be adapted to introduce chirality and functionality simultaneously. nih.gov

Iron-Catalyzed Asymmetric Reactions: The use of earth-abundant and low-toxicity iron catalysts for asymmetric transformations, such as the haloazidation of α,β-unsaturated ketones, represents a sustainable and cost-effective frontier. acs.org While this specific reaction introduces different functional groups, the underlying principle of using chiral N,N'-dioxide ligands with iron salts could be applied to other conjugate additions.

The following table summarizes promising catalytic systems for the asymmetric synthesis of 9-Methyldec-6-en-5-one.

| Catalytic System | Reaction Type | Potential Advantages |

| Chiral Iridium-N,P Complexes | Asymmetric Hydrogenation | High enantioselectivity (up to 99% ee), high atom economy. nih.gov |

| Cinchona Alkaloid Derivatives | Organocatalytic Conjugate Addition | Metal-free, readily available catalysts, mild conditions. nih.gov |

| Chiral N,N'-Dioxide/Fe(II) Complexes | Asymmetric Conjugate Addition | Utilizes earth-abundant metal, high diastereo- and enantioselectivity. acs.org |

| Chiral Phosphine-Rhodium Complexes | Asymmetric 1,4-Addition | Effective for adding various groups to enones with high enantioselectivity. |

Mechanistic Studies of Unexplored Transformations

A deep mechanistic understanding is crucial for optimizing existing reactions and discovering new ones. For 9-Methyldec-6-en-5-one, several areas warrant mechanistic investigation.

Isotopic Labeling Studies: To elucidate reaction pathways, experiments using isotopes (e.g., ¹⁸O, ¹³C, ²H) can be designed. For instance, in a proposed gold-catalyzed cyclization of an alkynyl ketone, ¹⁸O labeling can confirm whether an oxygen transfer occurs via a proposed oxetenium intermediate. acs.org

Computational Modeling: Density Functional Theory (DFT) calculations can be used to model transition states and reaction intermediates. This can help rationalize observed stereoselectivities, predict the feasibility of proposed cascade reactions, and guide catalyst design.

In-situ Spectroscopic Analysis: Utilizing techniques like in-line ATR-IR or flow NMR can provide real-time data on reaction kinetics and the formation of transient intermediates in both batch and flow syntheses. beilstein-journals.org This is particularly valuable for understanding complex cascade reactions where intermediates are not isolated.

Application of Machine Learning in Reaction Prediction and Synthesis Planning

Artificial intelligence and machine learning (ML) are poised to revolutionize chemical synthesis. nih.govacs.org For a target like 9-Methyldec-6-en-5-one, ML can be applied in several ways:

Retrosynthesis Prediction: AI tools can propose novel and efficient synthetic routes by deconstructing the target molecule into simpler, commercially available starting materials. acs.orgdntb.gov.ua These models, trained on vast reaction databases, can identify non-intuitive disconnections that a human chemist might overlook.

Reaction Outcome and Condition Prediction: ML models can predict the major product of a reaction and recommend optimal conditions (catalyst, solvent, temperature). escholarship.org This can drastically reduce the amount of trial-and-error experimentation needed to develop a robust synthesis. For example, a neural network could be trained to predict the best solvent and catalyst combination for a specific cross-coupling reaction to form the decenone backbone.

Flavor and Property Prediction: Machine learning is increasingly used to predict the sensory properties of molecules based on their structure. sciopen.comscribd.com An ML model could be developed to predict the odor profile of different isomers or analogs of 9-Methyldec-6-en-5-one, guiding synthetic efforts toward molecules with the most desirable fragrance characteristics.

| Machine Learning Application | Potential Impact on 9-Methyldec-6-en-5-one Research |

| Retrosynthesis Planning | Proposes diverse and efficient synthetic pathways, accelerating the discovery of new routes. acs.orgdntb.gov.ua |

| Reaction Condition Optimization | Predicts optimal catalysts, reagents, and solvents, minimizing experimental effort. escholarship.org |

| Property Prediction | Estimates the odor profile and other physicochemical properties of novel analogs, guiding new molecule design. sciopen.com |

| Mechanistic Insight | Helps analyze complex reaction data to identify patterns and support mechanistic hypotheses. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.